Cas no 10148-71-7 ((2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoicacid)

10148-71-7 structure
Nom du produit:(2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoicacid
Numéro CAS:10148-71-7
Le MF:C6H13NO3
Mégawatts:147.172322034836
MDL:MFCD00142983
CID:48426
PubChem ID:6994743
(2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoicacid Propriétés chimiques et physiques
Nom et identifiant
-
- (2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid
- L(+)-threo-3-Hydroxyleucine
- (2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoic acid
- (2S,3R)-3-Hydroxyleucine
- (2S,3R)-β-Hydroxyleucine
- (2S,3R)-2-azaniumyl-3-hydroxy-4-methylpentanoate
- NSC 524546
- 3-Hydroxy-L-Leucine
- L-THREO-HYDROXYLEUCINE
- (3R)-3-Hydroxy-L-leucine
- THREO-3-HYDROXY-L-LEUCINE
- L-erythro β-Hydroxyleucine
- 3S)-2-AMino-3-Methoxybutanoic acid
- (2S,3R)-2-Amino-3-hydroxy-4-methyl-pentanoic acid
- SCHEMBL2032146
- A897147
- 10148-71-7
- AKOS015841478
- (2s,3r)-beta-hydroxyleucine
- Q27461121
- AS-59491
- (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid (non-preferred name)
- (2S,3R)-beta-Hydroxyleucine Hydrochloride
- L-Leucine, 3-hydroxy-, (3R)-
- (2S,3R)-2-amino-3-hydroxy-4-methylpentanoicacid
- ZAYJDMWJYCTABM-CRCLSJGQSA-N
- (2S*,3R*)-2-amino-3-hydroxy-4-methyl-pentanoic acid
- AKOS006342683
- MFCD00142983
- beta-Hydroxyleucine
- AM84304
- 1598376-94-3
- threo-3-Hydroxy-L-leucine Hydrochloride; (2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid Hydrochloride; L-threo-beta-Hydroxyleucine Hydrochloride; (3R)-3-Hydroxy-L-leucine Hydrochloride; NSC 524546 Hydrochloride
- (2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoicacid
-
- MDL: MFCD00142983
- Piscine à noyau: 1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5+/m0/s1
- La clé Inchi: ZAYJDMWJYCTABM-CRCLSJGQSA-N
- Sourire: CC(C)[C@H]([C@@H](C(=O)O)N)O
Propriétés calculées
- Qualité précise: 147.09000
- Masse isotopique unique: 147.08954328g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 3
- Complexité: 124
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Le xlogp3: -2
- Surface topologique des pôles: 83.6
Propriétés expérimentales
- Couleur / forme: Impossible à utiliser
- Dense: 1.2006 (rough estimate)
- Point de fusion: 225-227 ºC
- Point d'ébullition: 267.28°C (rough estimate)
- Indice de réfraction: 1.4240 (estimate)
- Le PSA: 83.55000
- Le LogP: 0.11550
- Solubilité: Impossible à utiliser
- Rotation spécifique: 18.5 º (c=1, 6N HCl 25 ºC)
(2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoicacid Informations de sécurité
- Instructions de sécurité: S24/25
- Durée de la sécurité:S24/25;Solubility
(2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoicacid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1040252-100mg |
L-Leucine, 3-hydroxy-, (3R)- |
10148-71-7 | 97% | 100mg |
$225 | 2024-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VC092-200mg |
(2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoicacid |
10148-71-7 | 97% | 200mg |
3703.0CNY | 2021-07-16 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A114504-1g |
(2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoicacid |
10148-71-7 | 98% | 1g |
¥8952.90 | 2023-09-04 | |
SHENG KE LU SI SHENG WU JI SHU | sc-264431A-500 mg |
threo-3-Hydroxy-L-leucine, |
10148-71-7 | ≥98% | 500MG |
¥8,123.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-264431B-1 g |
threo-3-Hydroxy-L-leucine, |
10148-71-7 | ≥98% | 1g |
¥11,131.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-264431A-500mg |
threo-3-Hydroxy-L-leucine, |
10148-71-7 | ≥98% | 500mg |
¥8123.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-264431B-1g |
threo-3-Hydroxy-L-leucine, |
10148-71-7 | ≥98% | 1g |
¥11131.00 | 2023-09-05 | |
A2B Chem LLC | AA05745-250mg |
(2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoic acid |
10148-71-7 | 98% | 250mg |
$784.00 | 2024-04-20 | |
Aaron | AR0005A5-250mg |
L-Leucine, 3-hydroxy-, (3R)- |
10148-71-7 | 98% | 250mg |
$356.00 | 2025-02-10 | |
eNovation Chemicals LLC | Y1200437-1g |
(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid |
10148-71-7 | 95% | 1g |
$1400 | 2025-02-18 |
(2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoicacid Littérature connexe
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
10148-71-7 ((2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoicacid) Produits connexes
- 171866-72-1((2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid)
- 2280-42-4(2-Amino-3-hydroxypentanoic acid)
- 899947-37-6(3-(1-ethyl-1H-indol-3-yl)-1-(furan-2-yl)methylurea)
- 2228952-52-9(4-(but-3-yn-2-yl)-1-chloro-2-(trifluoromethyl)benzene)
- 2228165-52-2(tert-butyl N-5-(morpholin-3-yl)pyrimidin-2-ylcarbamate)
- 590423-18-0(2-amino-N-(2-methylpropyl)propanamide)
- 2640967-26-4(N-tert-butyl-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidine-3-carboxamide)
- 1890419-49-4(3-2-bromo-4-(trifluoromethyl)phenylpropan-1-ol)
- 2694725-32-9(N-methyl-3-(pyridazin-3-yloxy)aniline)
- 1598329-86-2([2-(2-methoxyphenyl)ethyl](1-methoxypropan-2-yl)amine)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:10148-71-7)(2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoicacid

Pureté:99%/99%/99%
Quantité:100mg/250mg/1g
Prix ($):362.0/540.0/1293.0